Nickel(II) isooctanoate

Description

Historical Trajectories and Evolution of Research on Nickel(II) Isooctanoate

The study of this compound is rooted in the broader history of organonickel chemistry, which began long before this specific compound was a focus. The catalytic properties of nickel were first demonstrated in 1897 by Paul Sabatier, who used freshly reduced nickel for the hydrogenation of ethylene (B1197577), work that contributed to his 1912 Nobel Prize. shenvilab.org This foundational discovery established nickel as a potent catalyst. In the early 20th century, the Mond process, which uses the formation and subsequent decomposition of nickel tetracarbonyl to purify nickel, further highlighted the unique interactions between nickel and organic molecules. shenvilab.org

The evolution towards more sophisticated nickel catalysts occurred in the mid-20th century with the discovery of the "Nickel Effect" by Ziegler and Wilke, which described the nickel-catalyzed dimerization of ethylene. shenvilab.orgnih.gov This period saw the development of specific organonickel complexes like Ni(cod)₂ that became staples in catalysis. nih.gov Research into nickel's catalytic capabilities expanded significantly in the 1970s, exploring its use in cross-coupling reactions, oligomerization, and cycloisomerization. nih.govmdpi.com

It was within this context that the need for air-stable, soluble, and effective nickel precursors for homogeneous catalysis became apparent. While early catalysis often used simple nickel salts, their limited solubility in organic reaction media was a significant drawback. encyclopedia.pubucm.es This led to the development and study of nickel carboxylates, such as this compound. The branched alkyl chains of the isooctanoate ligand provided enhanced solubility in non-polar solvents, making it a more effective precursor than its linear counterparts like nickel stearate. The evolution of its industrial synthesis now emphasizes cost-effective and sustainable methods that include nickel recovery and solvent recycling.

Scope and Significance of this compound in Contemporary Chemical Science

In modern chemical science, this compound is recognized for its versatility, primarily as a catalyst and a precursor for advanced materials. Its significance stems from the unique properties conferred by the isooctanoate ligand, which allows for high dispersion in non-polar media, enhancing catalyst-substrate interactions.

As a catalyst, it is employed in a variety of organic transformations. It is particularly effective in hydrogenation and polymerization reactions. ontosight.ai For instance, research has shown that it outperforms linear nickel carboxylates in the hydrogenation of styrene-isoprene-styrene (SIS) block copolymers. Its branched structure reduces steric hindrance, facilitating more efficient catalytic activity. The compound also catalyzes C-C cross-coupling reactions and can be used in the formulation of drier systems for coatings. ontosight.ai

In materials science, this compound serves as a valuable precursor for the synthesis of nickel-containing nanomaterials. ontosight.ai It can be thermally decomposed to produce nickel nanoparticles with applications in electronics, magnetic materials, and catalysis. The ability to use this compound as a precursor allows for control over the size and morphology of the resulting nanoparticles at the nanoscale. ontosight.ai Furthermore, it is a precursor for producing nickel-based alloys and ceramics. ontosight.ai

| Field | Application | Key Research Findings |

| Catalysis | Hydrogenation, Polymerization | Used as a catalyst in various organic reactions. Outperforms linear analogs (e.g., nickel stearate) in SIS hydrogenation due to better dispersion in non-polar media. |

| Catalysis | Oligomerization, Hydroformylation | Effective in promoting specific chemical transformations for the production of fine chemicals. ontosight.ai |

| Materials Science | Nanoparticle Synthesis | Used in the synthesis of nickel nanoparticles for electronics and magnetic materials. Acts as a precursor for nickel-based alloys and ceramics. ontosight.ai |

| Coatings & Lubricants | Driers and Additives | Can be used in drier systems for coatings and as an additive in lubricants to improve durability and performance. ontosight.ai |

The ongoing research into nickel complexes continues to uncover new applications, with a focus on developing novel catalysts for challenging chemical transformations and creating advanced materials with tailored properties. mdpi.comrsc.org The use of stable and soluble Ni(II) precatalysts like this compound is central to making nickel catalysis more accessible and practical for both laboratory synthesis and industrial processes. encyclopedia.pub

Structure

3D Structure of Parent

Properties

CAS No. |

29317-63-3 |

|---|---|

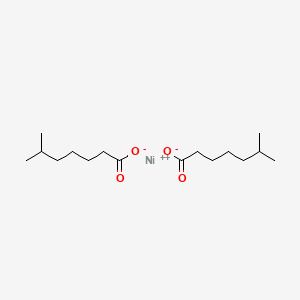

Molecular Formula |

C16H30NiO4 |

Molecular Weight |

345.10 g/mol |

IUPAC Name |

6-methylheptanoate;nickel(2+) |

InChI |

InChI=1S/2C8H16O2.Ni/c2*1-7(2)5-3-4-6-8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |

InChI Key |

HZDKXMGUAHPVDB-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].[Ni+2] |

Origin of Product |

United States |

Synthetic Methodologies for Nickel Ii Isooctanoate

Established Synthetic Pathways for Nickel(II) Carboxylates from Varied Precursors

The conventional synthesis of nickel(II) carboxylates, including nickel(II) isooctanoate, predominantly involves direct acid-base or salt metathesis reactions. These methods are straightforward and utilize common nickel(II) inorganic salts as precursors.

A widely practiced method is the reaction of a nickel(II) salt, such as nickel(II) carbonate, nickel(II) hydroxide (B78521), or nickel(II) acetate (B1210297), with isooctanoic acid. For example, refluxing nickel(II) carbonate with isooctanoic acid in an inert solvent like toluene (B28343) results in the formation of this compound, with the evolution of water and carbon dioxide driving the reaction to completion. Similarly, nickel(II) hydroxide can be reacted with the carboxylic acid. The product is typically isolated by filtration and subsequent vacuum drying.

Another common precursor is nickel(II) acetate. wikipedia.org When dissolved in an appropriate organic solvent, it readily reacts with isooctanoic acid under controlled heating to yield the desired product. The choice of precursor can influence reaction conditions and the purity of the final product. For instance, nickel(II) chloride can also be used, often requiring careful control of pH and temperature. wikipedia.org The branched nature of the isooctanoate ligand imparts good solubility in non-polar organic solvents to the resulting nickel complex.

These established laboratory-scale methods are summarized in the table below.

| Precursor Salt | Reagent | Solvent | Key Conditions | Product Isolation |

| Nickel(II) Carbonate | Isooctanoic Acid | Toluene | Reflux | Filtration, Vacuum Drying |

| Nickel(II) Acetate | Isooctanoic Acid | Organic Solvent | Controlled Heating | Not Specified |

| Nickel(II) Chloride | Isooctanoic Acid | Not Specified | Controlled pH & Temperature | Not Specified |

| Nickel(II) Hydroxide | Isooctanoic Acid | Not Specified | Heating | Filtration, Drying |

Innovations in Precursor Chemistry and Reaction Conditions for this compound Synthesis

Modern synthetic chemistry seeks to improve upon traditional methods by exploring novel precursors and reaction conditions to enhance efficiency, control, and access to unique materials. While specific research on innovative routes to this compound is specialized, broader advancements in the synthesis of nickel(II) complexes indicate potential new pathways.

One area of innovation is the use of alternative, more reactive nickel precursors. For instance, approaches using pre-organized nickel complexes, such as hydroxo-bridged dinuclear nickel(II) species, have been shown to react with carboxylic acids to yield five-coordinate nickel(II) carboxylate complexes. This method can offer more controlled introduction of the carboxylate ligand. Another avenue involves the use of organonickel precursors, such as amide complexes like [Ni(NR₂)₂], which can undergo exchange reactions with alcohols and could potentially be adapted for reactions with carboxylic acids.

Electrochemical synthesis represents a significant departure from traditional solution-based methods. researchgate.netasianpubs.org This technique involves the direct anodic dissolution of a nickel metal anode in a solution containing the carboxylic acid (e.g., isooctanoic acid) in a suitable solvent like acetonitrile. researchgate.netasianpubs.org This method is a simple and efficient one-step route that can produce high-purity polymeric nickel(II) carboxylate complexes with high current efficiency. researchgate.netasianpubs.org

Furthermore, advancements in catalysis, such as the use of visible-light-mediated photoredox catalysis, are being explored for carboxylation reactions. While often aimed at synthesizing the carboxylic acids themselves, the principles of using a nickel catalyst activated by light could inspire new, mild-condition routes to nickel carboxylates. recercat.cat

| Innovative Method | Precursor(s) | Key Features | Potential Advantage |

| Electrochemical Synthesis | Nickel Metal (Anode), Isooctanoic Acid | One-step process, direct dissolution of metal | High purity and yield, efficient |

| Pre-organized Complexes | Hydroxo-bridged dinuclear Ni(II) complexes, Isooctanoic Acid | Reaction with pre-formed complex | Controlled ligand introduction |

| Alternative Precursors | Ni(II) amide complexes, Isooctanoic Acid | Amide-acid exchange | Potential for novel reactivity |

Exploration of Sustainable Synthetic Approaches for this compound Production

In alignment with the principles of green chemistry, there is a growing emphasis on developing sustainable and environmentally benign manufacturing processes for chemicals like this compound.

An example of a sustainable industrial approach involves the utilization of waste streams as raw materials. One such process uses acidic nickel-containing eluents, which are often byproducts from other industrial operations, as the nickel source. This strategy not only provides an economical advantage by using a low-cost precursor but also contributes to a circular economy model by recycling industrial waste. The focus of such a process is on maximizing reaction yield while integrating nickel recovery and solvent recycling to minimize environmental discharge.

The electrochemical synthesis method discussed previously also carries significant sustainable benefits. researchgate.netasianpubs.org By using elemental nickel directly and avoiding the pre-synthesis of nickel salts, it can reduce the number of steps and the associated waste generation. The high efficiency and purity achieved through this method can lead to a more atom-economical process. researchgate.netasianpubs.org These methods represent a move towards cleaner production technologies in the manufacturing of metal carboxylates.

Coordination Chemistry and Structural Aspects of Nickel Ii Isooctanoate

Ligand Field Theory and Coordination Geometry of Nickel(II) Isooctanoate Complexes

Nickel(II) is a transition metal ion with a d⁸ electron configuration. According to Ligand Field Theory (LFT), which combines principles from crystal field theory and molecular orbital theory, the energies of the five d-orbitals are split when ligands coordinate to the metal ion. wikipedia.orgchem1.com The pattern and magnitude of this splitting (Δ) are determined by the number and arrangement of the ligands (the coordination geometry) and the nature of the ligands themselves (their field strength). wikipedia.orglibretexts.org

The isooctanoate ligand, as a carboxylate, is generally considered a weak-field ligand. For a d⁸ ion like Ni(II), weak-field ligands favor the formation of high-spin complexes where electrons occupy higher energy orbitals before pairing up. youtube.com The coordination geometry of Ni(II) complexes is highly dependent on the steric and electronic properties of the ligands. researchgate.net Common geometries for Ni(II) include octahedral, tetrahedral, and square planar. researchgate.netluc.edu

Octahedral Geometry: In an octahedral field, the d-orbitals split into a lower energy t₂g set and a higher energy e_g set. For a high-spin d⁸ ion like Ni(II) in an octahedral complex, the electron configuration is (t₂g)⁶(e_g)². This geometry is common for Ni(II) and is often achieved when six ligands coordinate to the metal center. mdpi.comresearchgate.net

Tetrahedral Geometry: In a tetrahedral field, the d-orbital splitting is inverted and smaller than in an octahedral field. Tetrahedral geometry is often favored with bulky ligands where steric hindrance prevents the coordination of six ligands. researchgate.netluc.edu

Square Planar Geometry: This geometry is typically associated with strong-field ligands that cause a large energy splitting, favoring a low-spin, diamagnetic d⁸ configuration. Given that isooctanoate is a weak-field ligand, a simple mononuclear square planar complex is less likely unless other strong-field ligands are present. researchgate.netbuffalostate.edu

Structural Elucidation of Nickel(II)-Carboxylate Interactions in Isooctanoate Systems

The interaction between the nickel(II) ion and the carboxylate group of the isooctanoate ligand is the defining feature of these complexes. Carboxylate ligands are versatile and can adopt several coordination modes:

Monodentate: One oxygen atom of the carboxylate group binds to the nickel center.

Bidentate Chelating: Both oxygen atoms of the same carboxylate ligand bind to a single nickel center, forming a four-membered ring.

Bidentate Bridging: The carboxylate group bridges two different nickel centers. This is a very common mode for metal carboxylates and is crucial in the formation of multinuclear complexes and coordination polymers.

X-ray diffraction studies on analogous nickel(II) carboxylate complexes provide insight into the likely structural features of this compound systems. For instance, studies on trans-diaquabis(isoquinoline-1-carboxylato-κ²N,O)nickel(II) dihydrate show a distorted octahedral coordination around the nickel(II) ion. nih.gov In this complex, the nickel atom is coordinated by two carboxylate ligands and two water molecules. nih.gov The Ni-O(carboxylate) and Ni-O(water) bond lengths are distinct, reflecting their different roles in the coordination sphere. nih.gov It is highly probable that this compound adopts similar structural motifs, with the carboxylate groups bridging nickel centers to form extended structures. The specific bond lengths and angles would be influenced by the steric bulk of the isooctyl group.

Below is an interactive table summarizing typical bond distances found in a related, structurally characterized Nickel(II) carboxylate complex.

| Bond | Bond Length (Å) | Complex |

| Ni-O(carboxylate) | 2.036 | trans-diaquabis(isoquinoline-1-carboxylato)nickel(II) |

| Ni-N | 2.039 | trans-diaquabis(isoquinoline-1-carboxylato)nickel(II) |

| Ni-O(water) | 2.127 | trans-diaquabis(isoquinoline-1-carboxylato)nickel(II) |

| Data sourced from a study on a similar Ni(II) carboxylate complex, providing analogous bond length information. nih.gov |

Formation of Coordination Polymers Incorporating this compound Units

Coordination polymers are extended structures formed by the self-assembly of metal ions (nodes) and bridging organic ligands (linkers). researchgate.net The ability of carboxylate ligands to act as bridging linkers makes them excellent candidates for constructing coordination polymers. In the case of this compound, the isooctanoate ligand can bridge two nickel(II) ions, leading to the formation of one-, two-, or three-dimensional networks. researchgate.netmdpi.com

The formation process involves the coordination of the carboxylate oxygen atoms to the nickel centers, creating repeating [Ni-(isooctanoate)] units. The structure of the resulting polymer is influenced by several factors, including the solvent used during synthesis and the coordination preferences of the nickel(II) ion. mdpi.commdpi.com For example, a study on a different Ni(II) complex showed that chlorine atoms can act as bridges between metal atoms, resulting in a polymer chain. mdpi.com Similarly, the carboxylate group of isooctanoate is expected to act as the primary bridging unit. The resulting polymeric structure is often amorphous or semi-crystalline rather than forming well-defined single crystals, partly due to the flexibility and steric bulk of the isooctanoate's alkyl chain. These polymeric materials are a key aspect of the physical properties of this compound, such as its viscosity and solubility in nonpolar solvents.

Theoretical Investigations into Nickel(II)-Isooctanoate Coordination Bonds

Theoretical chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and bonding in coordination complexes. mdpi.commdpi.com While specific DFT studies on this compound are not prevalent in the literature, investigations into analogous nickel(II) carboxylate and related systems provide a framework for understanding the Ni-O coordination bond. mdpi.com

These theoretical approaches can be used to:

Optimize Geometry: Calculate the lowest energy structure of the complex, predicting bond lengths and angles. mdpi.com

Analyze Bonding: Employ methods like Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM) to characterize the nature of the Ni-O coordination bond. mdpi.com This analysis can determine the degree of ionic versus covalent character and the strength of the interaction. The interaction between the oxygen donor atoms of the carboxylate and the Ni(II) center is expected to have significant electrostatic character.

Elucidate Electronic Structure: Calculate the energies and compositions of the molecular orbitals, providing a detailed picture that complements the qualitative description of Ligand Field Theory. mdpi.com

For this compound, theoretical studies would likely confirm that the interaction between the "hard" oxygen donors of the carboxylate and the borderline Ni(II) ion results in a moderately strong, primarily σ-type coordination bond. Computational models could also explore the influence of the bulky isooctyl group on the stability of different coordination geometries and polymeric arrangements. mdpi.com

Catalytic Applications of Nickel Ii Isooctanoate in Organic Transformations

Role of Nickel(II) Isooctanoate in Polymerization Catalysisgiulionatta.itnih.gov

This compound serves as a precursor or a direct catalyst in the polymerization of olefins. giulionatta.it Neutral nickel(II) complexes, in general, are recognized for their good tolerance to functional groups, which makes them attractive for producing specialty polymers. acs.org

The polymerization of olefins by nickel-based catalysts can proceed through various mechanisms, influenced by the ligand environment and reaction conditions. For cationic Ni(II) complexes bearing diimine ligands, a "chain-running" or "chain-walking" process is a key mechanistic feature. acs.orgacs.org This process involves the migration of the nickel center along the polymer chain, which is responsible for the formation of branches in polyethylene (B3416737) even when ethylene (B1197577) is the sole monomer. acs.org

The general mechanism involves several key steps:

Initiation : An active nickel-alkyl species is formed.

Propagation : The olefin monomer inserts into the nickel-carbon bond of the growing polymer chain. This typically occurs via a 1,2-insertion.

Chain Transfer : This can occur via β-hydride elimination, which terminates a growing chain and forms a nickel-hydride species that can initiate a new chain. This process is often in competition with chain propagation and is a key determinant of the polymer's molecular weight. Late transition metals like nickel are known to favor β-elimination, which can lead to the formation of shorter chains or oligomers. researchgate.net

Isomerization (Chain-Walking) : Before the next monomer insertion, the nickel center can migrate along the alkyl chain via a series of β-hydride elimination and re-insertion steps. This leads to the formation of various branched structures. acs.org

In some systems, the polymerization rate shows a complex dependence on monomer concentration. At low ethylene concentrations, the rate can be first-order, while at higher concentrations, a negative order may be observed. This has been attributed to a dynamic equilibrium where the active catalytic sites can coordinate with two monomer molecules to form latent or dormant states, temporarily halting polymerization. acs.org Furthermore, nickel catalysts can potentially access radical pathways, which may lead to different stereodetermining steps compared to traditional two-electron migratory insertion mechanisms. acs.org

Achieving high stereoselectivity in olefin polymerization is crucial as it dictates the physical and mechanical properties of the resulting polymer. While specific studies on stereocontrol using solely this compound are not extensively detailed in the literature, general principles for nickel catalysts apply. The stereoselectivity of Ziegler-Natta type polymerizations, a class to which nickel-catalyzed systems are related, is highly dependent on the nature of the catalyst and its support. giulionatta.it For instance, highly crystalline catalyst supports can play a crucial role in inducing stereospecificity. giulionatta.it

The mechanism of stereocontrol is often governed by the chiral environment created by the ligands around the metal center. In asymmetric ion-pairing catalysis, for example, chiral counterions can direct the stereochemistry of monomer insertion. nih.gov For nickel catalysts, the ability to operate through radical mechanisms could open up non-traditional pathways for controlling stereoselectivity. acs.org The final tacticity of the polymer (isotactic, syndiotactic, or atactic) is a result of the energetic preference for the incoming monomer to adopt a specific orientation relative to the growing polymer chain and the catalyst.

The molecular weight of polymers produced by nickel catalysts can be controlled through several strategies. A key characteristic of many Ni(II)-based catalysts is their tendency to produce oligomers due to the high rate of β-hydride elimination compared to chain propagation. researchgate.net However, high molecular weight polymers can be achieved by carefully designing the catalyst system and controlling polymerization conditions. nih.gov

Factors influencing molecular weight and oligomer formation include:

Ligand Structure : The steric and electronic properties of ligands surrounding the nickel center are paramount. Bulky ligands can hinder the β-hydride elimination process, thus favoring chain propagation and leading to higher molecular weight polymers. nih.gov

Reaction Medium : The choice of solvent can have a remarkable effect on the polymer's molecular weight and microstructure. For instance, certain neutral (P^O)-chelated Ni(II) complexes have been shown to produce low molecular weight, branched material in toluene (B28343), but high molecular weight, linear polyethylene in other media like hexane. google.comrsc.org

Hydrogen : Hydrogen is an effective chain transfer agent. By introducing hydrogen into the polymerization system, the molecular weight of the resulting polyethylene can be significantly decreased. nih.gov

Temperature and Monomer Pressure : Higher temperatures generally increase the rate of chain transfer, leading to lower molecular weights. Conversely, higher monomer pressure can favor propagation, resulting in higher molecular weight polymers. nih.gov

Table 1: Effect of Hydrogen Pressure on Molecular Weight of Polyethylene with a Supported Ni(II) Catalyst System This table is representative of typical trends observed with Ni(II) catalyst systems and is based on data for related systems.

| Experiment | Hydrogen Pressure (bar) | Polymer Molecular Weight (Mw, kg/mol) | Molecular Weight Distribution (Mw/Mn) |

|---|---|---|---|

| 1 | 0 | 350 | 10.0 |

| 2 | 0.2 | 210 | 8.5 |

| 3 | 0.5 | 150 | 7.1 |

| 4 | 1.0 | 83 | 6.4 |

This compound belongs to a broader class of metal carboxylates used in catalysis. Its performance can be compared with other nickel carboxylates and with carboxylates of other metals.

Within nickel carboxylates, the structure of the carboxylate ligand influences the catalyst's properties. For example, this compound, with its branched C8 alkyl chain, has high solubility in organic solvents, which is advantageous for homogeneous catalysis. giulionatta.it In comparison, Nickel(II) stearate, with a linear C18 chain, has lower solubility in polar solvents. giulionatta.it These differences in physical properties can affect catalyst delivery and reaction kinetics.

When compared to catalysts based on other transition metals, such as iron (Fe) or cobalt (Co), nickel catalysts exhibit distinct behaviors. While late transition metal complexes of Fe, Co, and Ni bearing similar bis(imino)pyridyl ligands are all active in olefin polymerization, the specific activity and the properties of the resulting polymer (e.g., molecular weight, branching) can vary significantly. rsc.org Compared to early transition metal catalysts (e.g., Ti, Zr), late transition metal catalysts like those based on nickel generally show much greater tolerance to polar functional groups. acs.org However, early transition metal catalysts are often more active and can produce highly linear polymers. researchgate.net

Table 2: Comparison of Nickel Carboxylate Catalysts

| Compound | Ligand Structure | Key Properties | Primary Applications in Catalysis |

|---|---|---|---|

| This compound | Branched C8 | High solubility in organic solvents | Polymerization, Hydrogenation giulionatta.it |

| Nickel(II) stearate | Linear C18 | Low solubility in polar solvents, acts as a lubricant | Plastic stabilizer, Lubricant giulionatta.it |

| Nickel(II) octanoate | Linear C8 | Soluble in nonpolar organic solvents | Polymerization catalyst, Drier in inks |

This compound in Oxidation and Hydrogenation Reactions

Beyond polymerization, this compound is an effective catalyst for both oxidation and hydrogenation reactions. giulionatta.it

In hydrogenation , this compound (also known as nickel 2-ethylhexanoate) is used as a catalyst precursor, often in combination with a reducing agent like triethylaluminum. google.com This system has been successfully employed for the complete hydrogenation of residual unsaturation in low molecular weight diene polymers, such as polyisoprene and polybutadiene. google.com The catalytic activity in these systems can sometimes be hindered by impurities like lithium residues from the initial polymerization process, which may need to be removed prior to hydrogenation. google.com Nickel-based catalysts are widely used in the hydrogenation of fats and oils, although the specific use of the isooctanoate salt in these large-scale industrial processes is part of a broader family of nickel catalysts. researchgate.netgoogle.com

In oxidation reactions, the nickel center can participate in redox cycles. Nickel(II) can be oxidized to Nickel(III) by strong oxidizing agents. giulionatta.it This change in oxidation state is fundamental to its role in redox-active catalytic cycles. While specific examples detailing the use of this compound in oxidation are sparse, related Ni(II) complexes have shown the ability to activate C-H bonds. For instance, a Ni(II) superoxo species has been shown to oxidize toluene to benzaldehyde, likely proceeding through a benzyl (B1604629) alcohol intermediate. ohsu.edu This reactivity highlights the potential of Ni(II) systems in selective oxidation catalysis.

Mechanistic Insights into this compound Catalysis through Reaction Kinetics

The study of reaction kinetics provides valuable insights into the mechanism of catalysis by this compound. In olefin polymerization, the kinetics can be complex, reflecting the multiple elementary steps involved, including monomer coordination, insertion, and chain transfer. As noted, the reaction order with respect to the monomer can shift from positive to negative as the concentration changes, suggesting a reversible formation of dormant species at high monomer concentrations. acs.org

Kinetic studies of Ziegler-Natta polymerization using related catalyst systems have shown that the process can be considered a stepwise addition of the monomer to a metal-organic compound, which is catalyzed by the transition metal species. giulionatta.it At elevated temperatures, the reaction can become catalytic with respect to the metal-alkyl cocatalyst as well, as chain transfer via dissociation of the polymer chain can regenerate the active species. giulionatta.it

In oxidation reactions catalyzed by Ni(II) complexes, kinetic analysis can also reveal mechanistic complexity. For example, the oxidation of benzyl alcohol by a Ni(II) superoxo complex showed a second-order dependence on the catalyst concentration, indicating a more complex mechanism than a simple direct oxidation, possibly involving a dimeric nickel species in the rate-determining step. ohsu.edu Such kinetic data are crucial for optimizing reaction conditions and designing more efficient catalysts.

Nickel Ii Isooctanoate As a Precursor for Advanced Materials Synthesis

Utilization of Nickel(II) Isooctanoate in Metal-Organic Decomposition (MOD) Processes

Metal-Organic Decomposition (MOD) is a non-vacuum, solution-based technique for producing high-quality thin films and coatings. In this process, a solution containing metal-organic precursors, such as this compound, is applied to a substrate and then heated. The heat causes the organic ligands to decompose and volatilize, leaving behind a film of the desired inorganic material.

This compound is particularly well-suited for MOD processes due to several key properties. Its branched carboxylate structure enhances its solubility in a variety of organic solvents, allowing for the formulation of stable, homogeneous precursor solutions or "inks". These particle-free solutions can be applied to surfaces using methods like spin-coating or inkjet printing, offering a low-cost, scalable alternative to conventional vacuum deposition techniques. sjsu.edu

The decomposition mechanism involves the thermal breakdown of the isooctanoate ligands, which ideally leaves behind pure, reduced nickel metal or, in the presence of an oxygen source, nickel oxide. sjsu.edu The process is designed so that the organic byproducts are volatile and leave minimal residue. sjsu.edu Research into novel nickel-based MOD inks often involves combining nickel carboxylate salts with other compounds like liquid amino-alcohols to create formulations that decompose at relatively low temperatures, typically around 300 °C, to form conductive metallic layers. sjsu.edu

Table 1: Comparison of Deposition Techniques

| Feature | Metal-Organic Decomposition (MOD) | Physical Vapor Deposition (PVD) |

|---|---|---|

| Process Type | Non-vacuum, solution-based | Vacuum-based |

| Precursor State | Liquid (Homogeneous solution) | Solid (Target) |

| Deposition Method | Spin-coating, inkjet printing, dip-coating | Sputtering, Pulsed Laser Deposition (PLD) |

| Cost & Complexity | Lower cost, simpler equipment | Higher cost, complex vacuum systems |

| Scalability | High, suitable for large areas | More limited scalability |

| Material Utilization | High, low waste | Can have lower material utilization |

Fabrication of Perovskite Nickelate Thin Films from Isooctanoate Precursors

Perovskite nickelates (with the general formula RNiO₃, where R is a rare-earth element) are a class of quantum materials exhibiting a fascinating range of electronic and magnetic properties, including metal-insulator transitions. researchgate.net The synthesis of high-quality thin films of these materials is crucial for both fundamental research and potential applications in next-generation electronics. researchgate.netpurdue.edu

Chemical solution deposition (CSD), a method closely related to MOD, is a common technique for fabricating perovskite nickelate films. purdue.edu In this approach, precursors for the rare-earth element (e.g., lanthanum nitrate) and nickel (e.g., this compound or acetate) are dissolved in appropriate solvents to create a precursor solution. mdpi.com This solution is then spin-coated onto a substrate and subjected to a series of heat treatments (pyrolysis and annealing) to crystallize the desired perovskite phase, such as Lanthanum Nickelate (LaNiO₃). purdue.edumdpi.com

The choice of the nickel precursor is critical. Long-chain carboxylates like isooctanoates offer excellent solubility and help to create stable, uniform precursor solutions, which is essential for achieving smooth, crack-free films. While some studies may use nitrates or acetates, the principles of using a metal-organic source like an isooctanoate remain the same. mdpi.com The thermal decomposition of the mixed-metal precursors must be carefully controlled to achieve the correct stoichiometry and crystalline structure in the final film. mdpi.com

Table 2: Key Parameters in Perovskite Nickelate Film Fabrication via CSD

| Parameter | Description | Typical Values / Conditions |

|---|---|---|

| Precursor Solution | Contains dissolved metal-organic salts (e.g., this compound, Lanthanum nitrate) in a solvent. | Concentration typically 0.1-0.5 M. |

| Deposition | Solution is applied to a substrate. | Spin-coating at 1000-4000 rpm. |

| Pyrolysis | Initial heating step to remove solvents and decompose organic components. | 200-500 °C in air. |

| Annealing | High-temperature treatment to crystallize the perovskite phase. | 600-900 °C in air or oxygen. |

| Final Product | A thin film of perovskite nickelate (e.g., LaNiO₃) on the substrate. | Thickness can range from nanometers to micrometers. |

Engineering of Material Architectures and Properties via this compound Precursors

The final properties of materials synthesized from this compound precursors are not solely dependent on the precursor itself but are heavily influenced by the formulation of the precursor solution and the processing conditions. This provides a powerful means to engineer the architecture and functional properties of the resulting films or nanoparticles.

By carefully selecting solvents and introducing additives to the precursor solution, it is possible to control the crystallization kinetics and the morphology of the final film. nih.gov For instance, in the context of perovskite films, additives can help create smoother surfaces, reduce defect densities, and improve crystalline grain growth, all of which enhance the material's electronic performance. nih.gov

Furthermore, the thermal treatment profile—including the temperature, duration, and atmosphere of the pyrolysis and annealing steps—plays a critical role. For example, in the synthesis of LaNiO₃ films, annealing at different temperatures can lead to variations in crystallinity and the potential formation of secondary phases like NiO. mdpi.com By precisely controlling these parameters, researchers can tune properties such as electrical resistivity and crystal orientation in the final material. This level of control is essential for tailoring materials for specific applications, from transparent conducting electrodes to active layers in electronic devices.

Exploration of this compound in Emerging Functional Materials Research

The use of this compound extends into the research and development of a variety of emerging functional materials. Its role as a reliable nickel source in solution-based synthesis makes it a valuable tool for exploring new compounds with interesting physical properties. elsevierpure.com

The field of strongly correlated electron materials, which includes perovskite nickelates, is a major area of such research. researchgate.net These materials exhibit complex interactions between their electrons, leading to novel phenomena that could be harnessed for new types of sensors, memory devices, and catalysts. sjsu.eduresearchgate.net The ability to create high-quality thin films using isooctanoate precursors allows scientists to study how factors like epitaxial strain and dimensional confinement can be used to manipulate these properties. researchgate.net

Beyond complex oxides, this compound is also used in the synthesis of nickel-based nanoparticles and catalysts. The properties of these nanomaterials are highly dependent on their size and shape, which can be controlled through the synthesis conditions. This opens up possibilities for developing more efficient catalysts for chemical reactions or new magnetic materials for data storage applications. The versatility and cost-effectiveness of using this precursor continue to make it a key component in the exploration of new functional materials. sjsu.edu

Environmental Transformation and Speciation of Nickel Ii Isooctanoate

Environmental Pathways of Nickel(II) Isooctanoate Degradation and Dissociation

This compound, being a salt of a heavy metal and a carboxylic acid, will primarily dissociate in aqueous environments into the nickel(II) cation (Ni²⁺) and the isooctanoate anion. industrialchemicals.gov.au The subsequent environmental pathways are then distinct for each component.

The isooctanoate component, a branched-chain carboxylic acid, is anticipated to undergo biodegradation. While specific data on isooctanoic acid is limited, studies on structurally similar compounds, such as isononanoic acid, indicate that it is readily biodegradable. europa.eu Aerobic biodegradation by microorganisms is a primary degradation pathway for such organic compounds. unit.no This process involves the enzymatic breakdown of the carbon chain, ultimately leading to the formation of carbon dioxide and water under aerobic conditions. unit.no The rate and extent of biodegradation will depend on various environmental factors, including the microbial population, temperature, oxygen availability, and nutrient levels.

Conversely, the nickel(II) ion, as a metallic element, does not undergo degradation. nih.gov Once dissociated from the isooctanoate, the Ni²⁺ ion will persist in the environment and its fate will be governed by speciation processes, which include complexation, adsorption, and precipitation. nih.govsci-hub.se

Table 1: Anticipated Environmental Dissociation and Degradation of this compound

| Component | Primary Environmental Process | Resulting Products/Forms |

| This compound | Dissociation in aqueous media | Nickel(II) ion (Ni²⁺) and Isooctanoate anion |

| Isooctanoate Anion | Aerobic Biodegradation | Carbon dioxide (CO₂), Water (H₂O), Microbial biomass |

| Nickel(II) Ion (Ni²⁺) | Speciation (no degradation) | Free Ni²⁺, complexed Ni, adsorbed Ni, precipitated Ni compounds |

Speciation of Nickel Ions Derived from Isooctanoate in Aquatic and Terrestrial Systems

The speciation of the nickel(II) ion, once released from the isooctanoate salt, is a critical determinant of its mobility, bioavailability, and potential toxicity in both aquatic and terrestrial environments. numberanalytics.com Nickel speciation is influenced by a multitude of factors including pH, the presence of dissolved organic matter (DOM), and the availability of various inorganic ligands. industrialchemicals.gov.ausci-hub.seresearchgate.net

In aquatic systems, dissolved Ni²⁺ can exist in several forms. In many natural waters (pH 5-9), a significant portion of dissolved nickel may form complexes with inorganic ligands such as hydroxide (B78521) (OH⁻), carbonate (CO₃²⁻), and chloride (Cl⁻), or adsorb to iron and manganese oxides. industrialchemicals.gov.au Furthermore, dissolved organic matter, including humic and fulvic acids, plays a crucial role in complexing nickel ions. researchgate.net The formation of these organic-nickel complexes can either increase or decrease nickel mobility depending on the nature of the organic matter. researchgate.neticontrolpollution.com Studies have shown that at sublethal concentrations, DOM can significantly affect Ni speciation, reducing the concentration of the free, more bioavailable Ni²⁺ ion. researchgate.net

In terrestrial systems, the speciation of nickel is similarly complex. The mobility and phytoavailability of nickel are dynamically influenced by soil properties such as pH, organic matter content, clay content, and the presence of iron and manganese oxides. sci-hub.se The Ni²⁺ ion is the most likely form to be present in the soil solution and to be taken up by plants. icontrolpollution.com However, it can be adsorbed onto soil colloids, complexed by soil organic matter, or co-precipitated with minerals. sci-hub.seicontrolpollution.com The presence of organic acids, such as the isooctanoate itself or its degradation products, can influence nickel mobility by forming soluble complexes. icontrolpollution.comnih.gov For instance, low-molecular-weight organic acids like citric and malic acid have been shown to increase the proportion of the more mobile, exchangeable form of nickel in soil. nih.gov

Table 2: Major Factors Influencing Nickel Speciation in Environmental Systems

| Environmental System | Key Influencing Factors | Common Nickel Species |

| Aquatic Systems | pH, Dissolved Organic Matter (DOM), Inorganic Ligands (OH⁻, CO₃²⁻, Cl⁻), Fe/Mn Oxides | Free Ni²⁺, Ni(OH)⁺, NiCO₃, NiCl⁺, Ni-DOM complexes, Ni adsorbed to oxides |

| Terrestrial Systems | Soil pH, Organic Matter Content, Clay Content, Fe/Mn Oxides, Presence of Organic Acids | Free Ni²⁺ in soil solution, Exchangeable Ni²⁺, Ni complexed with humic/fulvic acids, Ni adsorbed to clay/oxides, Ni co-precipitated in minerals |

Methodologies for Assessing Environmental Mobility and Bioavailability of Nickel(II) from Isooctanoate

Assessing the environmental mobility and bioavailability of nickel originating from this compound requires a combination of analytical techniques to determine its speciation and partitioning in different environmental compartments.

A crucial first step is often a sequential extraction procedure. This wet chemistry method can differentiate between various fractions of nickel in soil or sediment based on their solubility and binding strength, such as water-soluble, exchangeable, carbonate-bound, oxide-bound, and residual fractions. rsc.org This provides an indication of the potential mobility and bioavailability of the nickel.

For the direct measurement of nickel speciation in aqueous samples, several advanced analytical techniques are employed. numberanalytics.comnumberanalytics.com These include:

Hyphenated Techniques: High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is a powerful tool for separating and quantifying different nickel species in solution. numberanalytics.com

Spectroscopic Techniques: X-ray absorption spectroscopy (XAS) and extended X-ray absorption fine structure (EXAFS) provide detailed information on the oxidation state and local coordination environment of nickel, helping to identify the specific complexes it forms. numberanalytics.comrsc.orgnumberanalytics.com

Electrochemical Techniques: Methods like voltammetry can be used to study the electrochemical properties of nickel species and their interactions. numberanalytics.com

Donnan Membrane Technique: This technique is used to measure the activity of free Ni²⁺ ions in soil pore waters, which is a key indicator of its bioavailability. nih.gov

To assess mobility, leaching studies are often conducted using soil columns. These experiments simulate the movement of water through a soil profile and allow for the collection and analysis of leachate to determine the amount of nickel that is transported. sci-hub.se

Bioavailability can be further assessed through bioassays, which measure the uptake of nickel by specific organisms, or by using predictive models like the Windermere Humic Aqueous Model (WHAM), which can estimate the fraction of free Ni²⁺ based on water chemistry parameters. nih.gov

Table 3: Methodologies for Nickel Mobility and Bioavailability Assessment

| Assessment Aspect | Methodology | Information Provided |

| Potential Mobility/Bioavailability | Sequential Extraction | Distribution of nickel among different soil/sediment fractions (e.g., water-soluble, exchangeable) |

| Aqueous Speciation | HPLC-ICP-MS | Separation and quantification of various dissolved nickel species |

| Aqueous Speciation | X-ray Absorption Spectroscopy (XAS/EXAFS) | Oxidation state and coordination environment of nickel |

| Free Ion Activity | Donnan Membrane Technique | Concentration of bioavailable free Ni²⁺ ions in solution |

| Mobility | Soil Column Leaching Studies | Rate and extent of nickel transport through soil |

| Bioavailability Prediction | Geochemical Models (e.g., WHAM) | Estimation of free Ni²⁺ fraction based on environmental parameters |

Advanced Analytical and Characterization Techniques Relevant to Nickel Ii Isooctanoate Research

Spectroscopic Probes for Electronic and Molecular Structure Elucidation of Nickel(II) Isooctanoate and its Derivatives

Spectroscopic techniques are indispensable for probing the coordination environment and bonding characteristics of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy is a powerful tool for identifying the functional groups and understanding the coordination of the isooctanoate ligand to the nickel(II) ion. The infrared spectrum provides information on the vibrations of molecular bonds. In the context of nickel(II) carboxylates, the positions of the carboxylate (COO⁻) stretching bands are particularly revealing. The difference between the asymmetric (νₐsym) and symmetric (νₛym) stretching frequencies (Δν = νₐsym - νₛym) can indicate the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bidentate bridging). FT-IR can also confirm the presence of other ligands or water molecules in the coordination sphere. For instance, studies on other nickel complexes have successfully used FT-IR to confirm the coordination of ligands through specific atoms like nitrogen and oxygen and to identify the formation of metal-oxygen (Ni-O) bonds. researchgate.net

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the d-orbitals of the nickel(II) ion. The position and intensity of absorption bands in the UV-Vis spectrum are characteristic of the coordination geometry of the Ni(II) center. Octahedral Ni(II) complexes typically exhibit three spin-allowed d-d transitions, while tetrahedral and square-planar complexes show distinct spectral patterns. researchgate.netekb.eg For example, electronic spectra showing transitions around 538 nm and 637 nm can be characteristic of an octahedral geometry. researchgate.net Analysis of these spectra, often interpreted using Tanabe-Sugano diagrams, allows for the determination of ligand field parameters (10Dq) and provides strong evidence for the specific geometric arrangement around the nickel ion in isooctanoate complexes. researchgate.net

Table 1: Illustrative Spectroscopic Data for a Hypothetical Nickel(II) Carboxylate Complex

| Spectroscopic Technique | Feature | Typical Wavenumber/Wavelength | Interpretation |

| FT-IR | Asymmetric COO⁻ Stretch (νₐsym) | ~1550-1620 cm⁻¹ | Carboxylate group coordination |

| Symmetric COO⁻ Stretch (νₛym) | ~1400-1450 cm⁻¹ | Carboxylate group coordination | |

| Ni-O Stretch | ~400-500 cm⁻¹ | Metal-ligand bond formation researchgate.net | |

| UV-Vis | d-d Transition 1 | ~600-700 nm | Corresponds to specific electronic transitions indicative of coordination geometry (e.g., ³A₂g → ³T₁g in octahedral) researchgate.net |

| d-d Transition 2 | ~500-550 nm | Corresponds to specific electronic transitions indicative of coordination geometry (e.g., ³A₂g → ³T₁g(P) in octahedral) researchgate.net |

X-ray Diffraction and Scattering for Crystalline and Amorphous Forms of this compound Compounds

X-ray based methods are definitive for determining the atomic-level structure of materials in both ordered (crystalline) and disordered (amorphous) states.

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline or powdered samples. It is essential for identifying the crystalline phases present in a bulk sample of this compound. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a fingerprint for a specific crystalline solid. It can be used to confirm the synthesis of the desired compound by comparing the pattern to a database or a calculated pattern. researchgate.netbioline.org.br PXRD is also used to assess the sample's crystallinity and can track structural changes that occur during processes like heating or reaction. For example, intense diffraction peaks at specific angles like 44.6°, 51.6°, and 76.5° correspond to the (111), (200), and (220) lattice planes of a face-centered cubic nickel structure. researchgate.net

Table 2: Example Powder X-ray Diffraction Peaks for a Crystalline Nickel-based Material

| 2θ Angle (°) | d-spacing (Å) | Miller Indices (hkl) | Relative Intensity (%) |

| 44.5 | 2.034 | (111) | 100 |

| 51.8 | 1.763 | (200) | 42 |

| 76.3 | 1.247 | (220) | 21 |

| Data is illustrative and based on typical patterns for nickel-containing materials. bioline.org.br |

Advanced Chromatographic Methods for Purity and Compositional Analysis of this compound

Chromatography is vital for separating components of a mixture, making it an essential tool for assessing the purity of this compound and analyzing its composition.

Gas Chromatography-Mass Spectrometry (GC-MS) is a technique that separates volatile and thermally stable compounds. For the analysis of this compound, it may be necessary to first convert the compound into a more volatile derivative. longdom.orglongdom.org The gas chromatograph separates the components of the sample, which are then introduced into the mass spectrometer. The mass spectrometer provides a mass spectrum for each component, which acts as a molecular fingerprint, allowing for definitive identification and quantification. This method is highly effective for detecting and identifying trace impurities in a sample. The typical setup involves an injector temperature of 230-240°C and a temperature-programmed column, with helium as the carrier gas. longdom.orglongdom.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is suitable for separating compounds that are not volatile or are thermally unstable. Targeted LC-MS can be used to study nickel complexes in various matrices. nih.govresearchgate.net The sample is dissolved in a suitable solvent and pumped through a column that separates the components. The separated components are then detected by a mass spectrometer. LC-MS is particularly useful for verifying the molecular weight of the this compound complex and for identifying any non-volatile impurities or related species in the sample. Research on nickel complexes in natural extracts has successfully used LC-MS to identify various nickel-organic acid complexes, demonstrating its power in complex mixture analysis. nih.govresearchgate.net

Imaging and Microscopic Techniques for this compound Derived Materials

When this compound is used as a precursor to synthesize other materials, such as nickel oxide nanoparticles or composites, microscopic techniques are crucial for characterizing the morphology and structure of the final product.

Scanning Electron Microscopy (SEM) provides high-resolution images of a material's surface. SEM analysis of materials derived from a this compound precursor would reveal information about the material's surface topography, particle shape, and size distribution. researchgate.net It is a standard technique for confirming the successful synthesis of micro- or nanostructured materials.

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM and provides information about the internal structure of a material. TEM images can show the precise size and shape of individual nanoparticles, reveal crystal lattice fringes, and identify defects within the material. researchgate.net Coupled with Selected Area Electron Diffraction (SAED) , TEM can also be used to determine the crystal structure of individual nanoparticles, confirming their phase and crystallinity. researchgate.net

Table 3: Information Obtained from Microscopic Techniques for Derived Materials

| Technique | Information Provided | Typical Application |

| SEM | Surface morphology, particle size and shape, aggregation state. | Characterizing the overall structure of a synthesized powder or film. researchgate.net |

| TEM | Internal structure, precise particle size and distribution, lattice fringes. | Visualizing individual nanoparticles and their crystalline nature. researchgate.net |

| SAED | Crystallographic information from nanoscale regions. | Confirming the crystal structure of individual nanoparticles. researchgate.net |

Computational and Theoretical Investigations of Nickel Ii Isooctanoate

Quantum Chemical Calculations on Electronic Structure and Reactivity of Nickel(II) Isooctanoate Complexes

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of this compound complexes. While specific studies on this compound are not abundant, the principles can be inferred from research on similar nickel(II) carboxylate and coordination complexes.

The electronic structure of a nickel(II) complex, which has a d⁸ configuration, is highly dependent on its coordination environment. In the case of this compound, the isooctanoate ligand, a carboxylate, typically acts as a bidentate or bridging ligand. This leads to various possible geometries, such as square-planar or octahedral. DFT calculations can determine the most stable geometry by comparing the energies of different optimized structures.

For instance, calculations on similar Ni(II) complexes have shown that the nature of the coordinating ligands significantly influences the thermodynamic and kinetic stability of the compound. mdpi.com The electronic properties of the isooctanoate ligand, with its alkyl chain, can be modeled to understand its influence on the metal center.

Reactivity studies often focus on key steps in catalytic cycles, such as reductive elimination. For Ni(II) species, direct reductive elimination can have a high activation energy. rsc.org Theoretical models explore alternative pathways, such as electron density-controlled or oxidation-induced reductive elimination, which can lower this energy barrier. rsc.org Quantum chemical methods can map out the potential energy surfaces for these reaction pathways, identifying transition states and calculating activation energies. These computational insights are crucial for designing more efficient nickel-catalyzed reactions. rsc.org

Table 1: Representative Theoretical Data for Ni(II) Complexes

| Parameter | Typical Calculated Value | Significance |

| Ni-O bond length (Å) | 1.8 - 2.1 | Indicates the strength of the coordination bond. Shorter bonds suggest stronger interaction. mdpi.com |

| Coordination Number | 4 or 6 | Determines the geometry (square-planar/tetrahedral or octahedral) of the complex. |

| Ground State Spin | Singlet (S=0) or Triplet (S=1) | Influences the magnetic properties and reactivity of the complex. |

| HOMO-LUMO Gap (eV) | Varies with ligand field | A smaller gap can indicate higher reactivity. |

Note: The values in this table are generalized from studies on various Ni(II) complexes and serve as a reference for what would be expected for this compound.

Molecular Dynamics Simulations of this compound Systems in Solution and Solid States

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. These simulations can provide a detailed picture of the interactions of this compound with its environment in both solution and the solid state.

In solution, MD simulations can model the solvation of the this compound complex. The simulations can reveal the structure of the solvation shells around the complex and the dynamics of solvent exchange. For instance, studies on the hydration of the Ni²⁺ ion show a well-defined first hydration shell, typically consisting of six water molecules in an octahedral arrangement. researchgate.net The presence of the bulky isooctanoate ligands would modify this solvation structure, and MD simulations can quantify these effects. The simulations can also be used to calculate transport properties, such as diffusion coefficients, which are important for understanding reaction kinetics in solution.

Prediction and Modeling of Reaction Mechanisms in this compound Catalysis

This compound is known to be a catalyst or precursor in various chemical reactions, including polymerization and oxidation. Computational modeling plays a crucial role in elucidating the mechanisms of these catalytic processes. By combining quantum mechanics and molecular mechanics (QM/MM) methods, researchers can model large, complex systems and study the reaction mechanism in detail. cardiff.ac.uk

For example, in a hypothetical polymerization reaction, computational models can be used to investigate the initiation, propagation, and termination steps. The calculations can identify the active catalytic species, which might be a monomeric or dimeric form of the nickel complex, and determine the energy barriers for each step of the reaction. This information is invaluable for optimizing reaction conditions and designing more effective catalysts.

In oxidation catalysis, where nickel complexes are used with oxidants like m-chloroperoxybenzoic acid (mCPBA), computational studies can help characterize key intermediates, such as nickel(II)-acylperoxo species. researchgate.net These models can shed light on the mechanism of oxygen atom transfer to a substrate. researchgate.net Theoretical predictions of reaction pathways and the influence of ligand electronics and sterics on selectivity can guide experimental work. researchgate.net

Theoretical Modeling of Coordination Environments and Ligand Effects in this compound

The coordination environment around the nickel(II) ion is a key determinant of the properties and reactivity of this compound. Theoretical modeling can provide a detailed understanding of this environment and the effects of the isooctanoate ligand.

The isooctanoate ligand can coordinate to the nickel ion in several ways, including monodentate, bidentate chelating, and bidentate bridging modes. Computational methods can be used to calculate the relative energies of these different coordination modes and predict the most stable structure. The bulky and flexible nature of the isooctanoate ligand can also lead to the formation of oligomeric or polymeric structures, which can be explored through modeling.

The electronic and steric effects of the isooctanoate ligand can also be quantified using theoretical methods. The electron-donating alkyl group of the isooctanoate ligand influences the electron density at the nickel center, which in turn affects its reactivity. Steric maps can be generated to visualize the steric hindrance around the metal center, which is crucial for understanding the selectivity of catalytic reactions. Studies on other nickel complexes have demonstrated that the nature of the coordinating ligand has a direct impact on the thermodynamic and kinetic stability of the complex. mdpi.com

Future Research Directions and Unexplored Avenues for Nickel Ii Isooctanoate

Synergistic Catalyst Design and Performance Enhancement with Nickel(II) Isooctanoate

While this compound is a known catalyst component, its full potential within synergistic systems remains largely untapped. Future research could focus on enhancing its catalytic performance through strategic design. The field of nickel catalysis has seen rapid advancements, leveraging nickel's ability to access multiple oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)) to facilitate challenging chemical transformations. nih.gov Integrating this compound into these advanced catalytic cycles is a key area for exploration.

Key research directions include:

Bimetallic and Multimetallic Systems: Combining this compound with other metal precursors could lead to the in-situ formation of alloyed nanoparticles or heterometallic complexes. These systems can exhibit synergistic effects, where one metal facilitates catalyst activation or regeneration while the other performs the primary catalytic step. For instance, in reactions like CO2 reduction or hydrogenation, a second metal could enhance substrate activation. mdpi.com

Advanced Ligand Design: The isooctanoate ligands are relatively simple. The development of pre-catalyst systems where this compound is combined with sophisticated N-heterocyclic carbene (NHC), phosphine, or nitrogen-based ligands could dramatically improve reaction selectivity and efficiency. google.comsemanticscholar.org These ligands can be designed to control the electronic properties and steric environment of the nickel center, potentially facilitating difficult steps like reductive elimination from Ni(II) species, which is often a challenge in cross-coupling reactions. rsc.orgrsc.org

Support Interactions: Investigating the deposition of this compound onto various catalyst supports (e.g., high-surface-area carbons, metal oxides, zeolites) is another promising avenue. The support can do more than just provide a surface; it can actively participate in the reaction mechanism, for example, by stabilizing specific nickel oxidation states or preventing particle agglomeration during high-temperature reactions.

Development of Novel Material Architectures and Nanostructures from this compound Precursors

This compound serves as an excellent single-source precursor for the synthesis of nickel-based nanomaterials due to its solubility and defined decomposition behavior. Its branched carboxylate structure influences thermal stability, decomposing at lower temperatures than linear analogs, which can be advantageous for low-energy material synthesis processes. Future research should focus on precisely controlling this decomposition to fabricate materials with tailored architectures and functionalities.

Promising research avenues include:

Controlled Synthesis of Nanoparticles: The thermal decomposition of related nickel carboxylates has been shown to produce both pure nickel (Ni) and nickel oxide (NiO) nanoparticles. iaea.orgpku.edu.cn By carefully controlling parameters such as temperature, atmosphere (air vs. inert gas), and solvent, this compound can be used to synthesize nanoparticles with narrow size distributions and specific crystalline phases (e.g., hexagonal vs. face-centered cubic Ni). pku.edu.cnrsc.org The use of ultrasonic irradiation during synthesis could further refine particle morphology. pku.edu.cn

Fabrication of Thin Films and Coatings: The solubility of this compound in non-polar solvents makes it an ideal candidate for solution-based deposition techniques like spin-coating or dip-coating. researchgate.net Subsequent thermal or chemical reduction can convert these precursor films into conductive nickel or semiconducting nickel oxide thin films for applications in electronics and sensors.

Template-Assisted Synthesis: Using hard or soft templates (e.g., porous silica, block copolymers), this compound can be employed to create complex nanostructures such as nanowires, nanotubes, or mesoporous nickel frameworks. These high-surface-area materials would be highly attractive for applications in catalysis, energy storage, and filtration.

Table 1: Synthesis of Nickel-Based Nanomaterials from Nickel Carboxylate Precursors This table is interactive. Users can sort the data by clicking on the headers.

| Precursor | Synthesis Method | Resulting Material | Particle Size (nm) | Key Finding | Reference |

|---|---|---|---|---|---|

| Nickel(II) Octanoate | Heat Treatment (Argon atm, 500°C) | Pure Nickel (Ni) | - | Direct conversion to pure Ni metal at a relatively low temperature. | iaea.org |

| Nickel(II) Octanoate | Heat Treatment (Air, 400-900°C) | Nickel Oxide (NiO) | ~24 | Precursor converts first to Ni, then to NiO. Particle size is controllable by temperature. | iaea.org |

| Nickelous 2-ethylhexanoate | Replacement Reaction (with Na, ultrasonic irradiation) | Nickel (Ni), hexagonal | Narrow distribution | Produces nanoparticles with high thermostability and a hexagonal crystal structure. | pku.edu.cn |

| Nickel(II) Aryloxides | Solution Precipitation | Nickel (Ni), hcp & fcc | 8-15 | Precursor structure influences the crystalline phase (hcp vs. fcc) of the resulting Ni nanoparticles. | rsc.orgosti.gov |

Integration of this compound in Multifunctional Hybrid Systems

The true potential of a material is often realized when it is integrated into a larger, multifunctional system. This compound, primarily through its conversion to nickel nanoparticles, can be a key component in novel hybrid materials that combine multiple physical or chemical properties. Research in this area involves embedding or grafting these nickel-based components into functional matrices.

Future research directions include:

Catalytic-Magnetic Hybrids: Nickel nanoparticles are ferromagnetic. researchgate.net By synthesizing these nanoparticles from this compound within a non-magnetic matrix (e.g., silica, carbon nanotubes, or a polymer), it is possible to create a hybrid material that is both catalytically active and magnetically separable. This would allow for easy recovery and reuse of the catalyst from a reaction mixture, a key principle of green chemistry.

Conductive-Catalytic Composites: Integrating nickel nanoparticles derived from the isooctanoate precursor into conductive polymer or carbon-based frameworks could yield materials for electrocatalysis. Such composites could be used as efficient and low-cost electrodes for reactions like the oxygen evolution reaction (OER) in water splitting or in electrochemical sensors. rsc.org

Photo-Catalytic Systems: Nickel oxide (NiO) is a p-type semiconductor with a wide bandgap. iaea.org Future work could explore the creation of NiO nanostructures from this compound and coupling them with other semiconductors (e.g., TiO2, ZnO) to form p-n heterojunctions. These systems could exhibit enhanced photocatalytic activity for environmental remediation or solar fuel production due to improved charge separation and light absorption.

Lifecycle Analysis Considerations and Sustainable Chemical Engineering of this compound Processes

As the applications of this compound expand, it is imperative to consider the environmental and sustainability implications of its entire lifecycle. A proactive approach based on the principles of green chemical engineering can mitigate environmental impact and improve economic viability. longdom.orgchemrxiv.orgacs.org

Key areas for future investigation are:

Comprehensive Lifecycle Assessment (LCA): While LCAs exist for bulk nickel products like ferronickel (B1172207) and Class 1 nickel, a specific analysis for this compound is needed. d-nb.infonickelinstitute.org Such a study, conforming to ISO 14040/14044 standards, would quantify the environmental footprint from cradle to grave. nickelinstitute.org This includes the primary energy demand and global warming potential associated with nickel mining, the synthesis process (including solvents and isooctanoic acid), its use in industrial applications, and end-of-life options like recycling or disposal. d-nb.infonickelinstitute.org The significant carbon emissions associated with land-use change for nickel mining must also be factored in for a complete picture. researchgate.net

Process Intensification: The synthesis of this compound could be made more sustainable through process intensification. longdom.orgacs.org This involves moving from traditional batch reactors to continuous flow systems, potentially using microreactors. Such systems offer superior heat and mass transfer, leading to faster reactions, higher yields, reduced waste, and a smaller manufacturing footprint. longdom.org

Sustainable Synthesis and Recovery: Research should focus on greener synthesis routes. This could involve using bio-based isooctanoic acid, replacing hazardous solvents with greener alternatives, and optimizing reaction conditions to maximize atom economy. Furthermore, developing efficient methods to recover and regenerate the nickel catalyst after its use is crucial. Industrial methods that already emphasize nickel recovery and solvent recycling provide a strong starting point.

Table 2: Environmental Impact Data for Primary Nickel Production This table is interactive. Users can sort the data by clicking on the headers.

| Nickel Product | Primary Energy Demand (PED) per kg Ni | Global Warming Potential (GWP) per kg Ni | Key Contributor to Impact | Data Source |

|---|---|---|---|---|

| Class 1 Nickel | 147 MJ | 13 kg CO2-eq | Primary extraction and refining | d-nb.infonickelinstitute.org |

| Nickel in Ferronickel | 485 MJ | 45 kg CO2-eq | Primary extraction (from oxidic ore) | d-nb.infonickelinstitute.org |

| Nickel Sulphate | - | 4 kg CO2-eq | Primary extraction (57%) and refining (33%) | nickelinstitute.org |

Q & A

Basic: What are the standard synthetic protocols for Nickel(II) isooctanoate, and how is its purity validated in academic research?

Methodological Answer:

this compound is typically synthesized via the reaction of nickel salts (e.g., nickel chloride or acetate) with isooctanoic acid under controlled pH and temperature. A common method involves refluxing nickel carbonate with isooctanoic acid in an inert solvent (e.g., toluene) followed by filtration and vacuum drying .

Purity Validation:

- Elemental Analysis: Confirmation of Ni content via ICP-MS or AAS.

- FT-IR Spectroscopy: Peaks at ~1540 cm⁻¹ (carboxylate symmetric stretching) and ~1450 cm⁻¹ (asymmetric stretching) confirm ligand coordination .

- XRD: Crystalline phase identification to rule out byproducts like unreacted nickel oxide .

Reference Table:

| Parameter | Typical Value/Peak | Instrumentation |

|---|---|---|

| Ni Content | ~18-22% | ICP-MS |

| IR Stretching Bands | 1540 cm⁻¹, 1450 cm⁻¹ | FT-IR Spectrometer |

| Crystallinity | Amorphous/Crystalline | XRD Diffractometer |

Basic: Which spectroscopic and chromatographic techniques are prioritized for characterizing this compound in catalytic studies?

Methodological Answer:

- Mass Spectrometry (MS): Used to identify isotopic distributions and confirm molecular weight. For example, isotopic patterns for nickel-containing complexes (e.g., simulated vs. experimental MS data) validate dimer formation or ligand dissociation .

- NMR: Limited utility due to paramagnetic Ni(II), but ¹³C NMR can assess ligand integrity in solution.

- TGA-DSC: Thermal stability analysis (decomposition ~200–250°C) to determine suitability for high-temperature reactions .

Advanced Consideration:

Contradictions in MS data (e.g., unexpected dimer peaks) may arise from solvent interactions or incomplete purification. Cross-validate with elemental analysis and XRD .

Advanced: How can researchers resolve discrepancies in reported catalytic activity of this compound across hydrogenation studies?

Methodological Answer:

Discrepancies often stem from:

Variability in Precursor Purity: Trace moisture or residual acids alter catalytic sites.

Reaction Conditions: Differences in temperature, pressure, or co-catalyst ratios (e.g., triisobutyl aluminum in SIS hydrogenation) .

Stepwise Approach:

- Controlled Replication: Reproduce studies using standardized Ni(II) isooctanoate (e.g., >97% purity, anhydrous conditions) .

- Kinetic Profiling: Compare turnover frequencies (TOF) under identical conditions.

- Surface Analysis: Use XPS or TEM to assess catalyst morphology changes post-reaction .

Example Data Conflict:

A study reporting low selectivity in styrene hydrogenation may have used a hydrated catalyst, whereas anhydrous conditions in achieved >90% selectivity.

Advanced: What strategies optimize the isotopic analysis of this compound derivatives in mass spectrometry?

Methodological Answer:

- Isotopic Pattern Simulation: Tools like mzCloud or Thermo Fisher Xcalibur simulate expected isotopic distributions for Ni-containing complexes (e.g., [Ni(C₈H₁₅O₂)₂]) and compare with experimental data .

- Resolution Calibration: High-resolution MS (HRMS) with resolving power >50,000 minimizes peak overlap.

- Error Analysis: Calculate mass accuracy (ppm) for major isotopes (e.g., ⁵⁸Ni vs. ⁶⁰Ni) to identify adducts or impurities .

Reference Figure (Adapted from ):

| Isotope | Simulated Abundance (%) | Experimental Abundance (%) |

|---|---|---|

| ⁵⁸Ni | 68.1 | 67.8 ± 0.5 |

| ⁶⁰Ni | 26.2 | 26.5 ± 0.3 |

Basic: What safety and regulatory considerations apply to handling this compound in academic labs?

Methodological Answer:

- Regulatory Compliance: Classified as a REACH Annex XVII substance with a 0.1% restriction threshold in formulations. Requires proper hazard labeling (e.g., CMFSrSsA for skin sensitization) .

- Lab Protocols:

- Waste Disposal: Neutralize with bicarbonate before disposal to avoid environmental release of Ni²⁺ ions .

Advanced: How does this compound compare to other nickel carboxylates in catalytic hydrogenation efficiency?

Methodological Answer:

Comparative Analysis Framework:

Activity: Measure TOF for hydrogenation of standardized substrates (e.g., styrene or cyclopropane derivatives).

Selectivity: Analyze by GC-MS or ¹H NMR for side products (e.g., over-hydrogenation).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.